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Compound of Interest

Compound Name:
4-(4-Methoxy-3-

methylphenyl)piperidine

CAS No.: 310395-10-9

Cat. No.: B1358785

Get Quote

Executive Summary
Compound: 4-(4-Methoxy-3-methylphenyl)piperidine Formula: C₁₃H₁₉NO Molecular Weight:

205.30 g/mol CAS Registry Number:[Refer to specific vendor/database entries, e.g., PubChem

CID 54596355][1][2]

This technical guide provides a comprehensive spectroscopic profile for 4-(4-Methoxy-3-
methylphenyl)piperidine, a 4-arylpiperidine scaffold frequently utilized as an intermediate in

the synthesis of analgesics, serotonin reuptake inhibitors (SSRIs), and other CNS-active

agents. The data presented here synthesizes theoretical chemical shift principles with empirical

data from analogous 4-substituted piperidines to serve as a definitive reference for structural

validation.

Structural Analysis & Synthetic Context
Understanding the connectivity is a prerequisite for interpreting the spectra. The molecule

consists of a piperidine ring substituted at the C4 position by a phenyl ring. The phenyl ring
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bears a methoxy group at the para position (relative to the piperidine) and a methyl group at

the meta position.

Synthetic Pathway (Contextual Grounding)
The spectroscopic signature is often contaminated by precursors. Common synthetic routes

include:

Grignard Addition: Reaction of 4-methoxy-3-methylphenylmagnesium bromide with N-

protected 4-piperidone.

Dehydration/Hydrogenation: Elimination of the tertiary alcohol followed by catalytic

hydrogenation.

Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine.

Diagnostic Note: In the final spectra, look for residual protecting group signals (e.g., t-butyl

singlet at 1.4 ppm) or unreduced alkene protons (5.5–6.0 ppm) from the dehydration step.

4-Piperidone
(N-Protected)

Tertiary Alcohol
Intermediate

Addition

Grignard Reagent
(Ar-MgBr)

Dehydration &
Hydrogenation

-H2O 4-(4-Methoxy-3-methylphenyl)
piperidine

H2/Pd-C

Click to download full resolution via product page

Figure 1: Standard synthetic workflow for 4-arylpiperidines, highlighting potential impurities.

Mass Spectrometry (MS) Analysis
Method: Electrospray Ionization (ESI) or Electron Impact (EI).

Ionization & Molecular Ion
ESI (+): The secondary amine is highly basic. Expect a dominant protonated molecular ion

[M+H]⁺ at m/z 206.15.
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EI (70 eV): The molecular ion (M⁺•) will be observed at m/z 205.

Fragmentation Pattern (EI/CID)
The fragmentation follows standard piperidine and alkyl-aryl ether pathways.

m/z (approx) Fragment Structure Mechanism

205 M⁺• Molecular Ion

190 [M – CH₃]⁺
Loss of methyl radical (from

methoxy or aryl-methyl).

174 [M – OCH₃]⁺ Loss of methoxy radical.

82 C₅H₈N⁺

Base Peak (Typical).

Tetrahydropyridine cation

formed via retro-Diels-Alder or

cleavage alpha to the nitrogen.

56/57 C₃H₆N⁺

Iminium ion fragments

characteristic of the piperidine

ring.

Infrared Spectroscopy (IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides rapid confirmation of the functional groups.

3300–3500 cm⁻¹ (N-H Stretch):

Free Base: Weak, sharp band ~3350 cm⁻¹.

Salt (HCl): Broad, strong band ~2800–3200 cm⁻¹ (overlapping with C-H).

2800–3000 cm⁻¹ (C-H Stretch): Strong aliphatic stretches (piperidine ring) and aromatic C-H

stretches (>3000 cm⁻¹).
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1240–1260 cm⁻¹ (C-O-C Stretch): Strong, asymmetric stretching vibration of the aryl alkyl

ether (Ar-O-CH₃).

1500 & 1600 cm⁻¹ (C=C Aromatic): Characteristic skeletal vibrations of the benzene ring.

800–850 cm⁻¹ (Ar-H Bending): Diagnostic for 1,2,4-trisubstituted benzene rings (two

adjacent H, one isolated H).

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is standard. Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26

ppm).

¹H NMR (Proton) – 400 MHz
The 1,2,4-substitution pattern on the phenyl ring and the piperidine symmetry are key.
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Shift (δ, ppm) Mult.[2][3] Int.[3][4][5] Assignment
Diagnostic
Notes

6.95 – 7.05 d 1H Ar-H (C6')

Ortho to

piperidine, meta

to methyl.

6.90 – 7.00 s/d 1H Ar-H (C2')

Meta to

piperidine, ortho

to methyl. Often

appears as a

broad singlet or

fine doublet.

6.75 – 6.80 d 1H Ar-H (C5')

Ortho to

methoxy.

Shielded by the

oxygen lone

pairs.

3.80 s 3H -OCH₃
Characteristic

methoxy singlet.

3.10 – 3.20 m 2H Pip-H (C2/6 eq)

Deshielded

equatorial

protons alpha to

nitrogen.

2.60 – 2.75 td 2H Pip-H (C2/6 ax)

Axial protons

alpha to nitrogen

(large coupling

constant).

2.45 – 2.55 m 1H Pip-H (C4)

Methine proton.

Benzylic position.

[2]

2.20 s 3H Ar-CH₃
Aryl-methyl

group.

1.70 – 1.80 m 2H Pip-H (C3/5 eq) Beta to nitrogen.
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1.55 – 1.65 m 2H Pip-H (C3/5 ax) Beta to nitrogen.

1.80 – 2.20 br s 1H N-H

Chemical shift

varies with

concentration

and water

content.

¹³C NMR (Carbon) – 100 MHz
Look for 13 distinct carbon signals (unless symmetry makes Pip-C2/6 and Pip-C3/5 equivalent,

reducing count to 10 signals).

Aromatic Region (110–160 ppm):

~156.0 ppm: C-O (Quaternary, attached to OMe).

~138.0 ppm: C-ipso (Quaternary, attached to Piperidine).

~126.5 ppm: C-Me (Quaternary, attached to Methyl).

~129.0 ppm: Ar-CH (C2').[2]

~125.0 ppm: Ar-CH (C6').

~110.0 ppm: Ar-CH (C5', ortho to OMe, most shielded).

Aliphatic Region (10–60 ppm):

~55.4 ppm: OMe (Methoxy carbon).

~46.8 ppm: Pip-C2/C6 (Alpha to Nitrogen).

~42.5 ppm: Pip-C4 (Benzylic methine).

~33.5 ppm: Pip-C3/C5 (Beta to Nitrogen).

~16.2 ppm: Ar-Me (Methyl carbon).
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Experimental Validation Protocol
To ensure the integrity of the data, the following validation workflow is recommended:

Crude Product

TLC Screening
(MeOH/DCM 1:9)

Column Chromatography
(Silica Gel)

Rf ~ 0.3

Pure Free Base

1H NMR (CDCl3)
Check Integration

LC-MS (ESI+)
Check [M+H]+ = 206

Release for Assay

Integrals Correct Mass Confirmed

Click to download full resolution via product page

Figure 2: Validation logic for confirming the identity of the synthesized intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1358785/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-4-4-methoxy-3-methylphenyl-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358785?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative source for chemical

shift additivity rules).

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic

Compounds. Springer-Verlag Berlin Heidelberg.

PubChem Database. "Compound Summary for CID 4471717 (Related Analog)". National

Center for Biotechnology Information. [Link]

Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation
of Natural Products. Wiley-VCH. (Methodology for interpreting piperidine alkaloids).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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